Triethyltin bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neurotoxicity studies

TETBr has been shown to cause neuronal cell death in various brain regions ]. This makes it a useful tool for researchers to investigate the mechanisms of neurodegeneration in diseases like Alzheimer's and Parkinson's.

Mechanism of action

Research is ongoing to understand how TETBr exerts its neurotoxic effects. Studies suggest it may disrupt various cellular processes, including mitochondrial function and calcium homeostasis Source: International Journal of Molecular Sciences [Triethyltin Bromide-Induced Neurotoxicity: A Review of Recent Advances: ].

Animal models

TETBr has been used in animal models to mimic certain aspects of neurodegenerative diseases. By studying the effects of TETBr on the nervous system of animals, researchers can gain insights into the potential causes and progression of these diseases Source: Progress in Neurobiology [Organotin compounds: neurotoxicity and methylation potential: ].

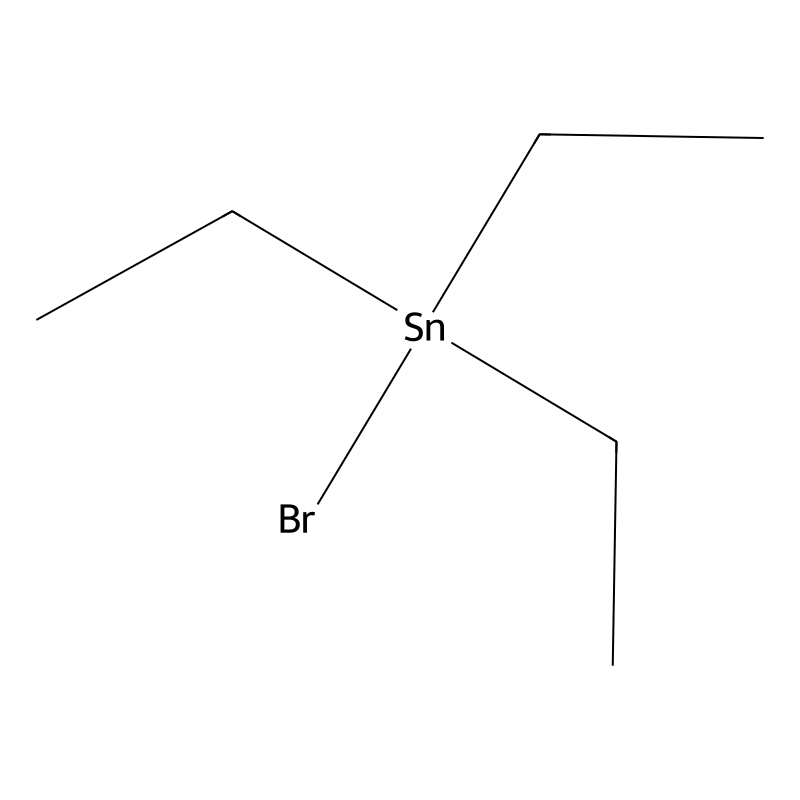

Triethyltin bromide is a chemical compound with the molecular formula CHBrSn, classified as an organotin compound. It consists of three ethyl groups attached to a tin atom, which is further bonded to a bromide ion. This compound is known for its lipophilic nature, making it soluble in organic solvents and allowing it to penetrate biological membranes easily. Triethyltin bromide has been studied for its neurotoxic properties, particularly its effects on the central nervous system, where it acts as a depressant and can lead to conditions such as bromism upon chronic exposure .

TET acts as a selective inhibitor of mitochondrial ATP synthase, an enzyme crucial for cellular energy production []. It disrupts the proton gradient across the mitochondrial membrane, leading to decreased ATP synthesis and ultimately cell death. This mechanism makes TET a valuable tool for studying mitochondrial function and dysfunction.

- Nucleophilic substitution reactions: The bromide ion can be displaced by various nucleophiles, leading to the formation of different organotin derivatives.

- Hydrolysis: In the presence of water, triethyltin bromide can hydrolyze to form triethyltin hydroxide and hydrobromic acid.

- Decomposition: When heated, triethyltin bromide decomposes and emits toxic fumes of bromine, highlighting its corrosive nature .

Triethyltin bromide exhibits significant biological activity, particularly as an inhibitor of mitochondrial ATP synthase. This inhibition disrupts ATP production, leading to cellular energy deficits. The compound has been shown to induce neuronal damage and behavioral changes in animal models, reflecting its neurotoxic potential. Chronic exposure can result in morphological changes in neurons and behavioral impairments associated with central nervous system function .

Triethyltin bromide can be synthesized through several methods:

- Direct reaction of tin compounds: It can be produced by reacting triethylamine with tin(IV) bromide.

- Alkylation processes: Tin(IV) chloride can be reacted with ethylmagnesium bromide or ethyl lithium reagents under controlled conditions to yield triethyltin bromide.

- Grignard reaction: Ethyl Grignard reagent may react with tin(IV) halides to form triethyltin compounds .

Glutathione S-transferases (GSTs) are critical detoxification enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic substrates. TETB has been identified as a potent inhibitor of specific GST isoforms, particularly those in the alpha (GSTA) and pi (GSTP) classes [1] [3]. In rat liver cytosol, TETB selectively targets subunits A, B, C, and L of GSTA, altering their susceptibility to inhibition and disrupting their ability to process xenobiotics [1]. This competitive inhibition arises from TETB’s structural mimicry of endogenous substrates, allowing it to occupy the enzyme’s hydrophobic binding site [3].

The GSTP1-1 isoform, which plays a role in mitigating oxidative stress, shows heightened sensitivity to TETB due to its unique cysteine residues at positions 14, 47, 101, and 169 [3]. These residues participate in redox-sensitive conformational changes, and TETB binding disrupts this regulatory mechanism, impairing the enzyme’s ability to neutralize lipid peroxidation byproducts like 4-hydroxynonenal (4HNE) [2]. The table below summarizes TETB’s inhibitory effects on major GST isoforms:

| GST Isoform | Subunits Affected | Inhibition Mechanism | Functional Consequence |

|---|---|---|---|

| GSTA | A, B, C, L | Competitive binding at active site | Reduced detoxification of electrophiles |

| GSTP1-1 | Homodimer | Cysteine residue oxidation | Impaired oxidative stress response |

| GSTM | M1-M5 | Indirect allosteric modulation | Altered substrate specificity |

TETB’s inhibition of GSTs has downstream effects on cellular signaling pathways regulated by these enzymes, including the Keap1-Nrf2 antioxidant response axis [3].

Allosteric Modulation of Hexokinase Activity in Energy Metabolism

Hexokinase (HK), the enzyme catalyzing glucose phosphorylation, undergoes conformational changes when exposed to TETB. Studies on yeast hexokinase B (HXKB) reveal that TETB binding increases the reactivity of sulfhydryl (-SH) groups on the enzyme’s surface, leading to a hyperactive intermediate state before eventual inhibition [4]. This biphasic effect—initial activation followed by suppression—suggests TETB acts as a mixed-type allosteric modulator.

The interaction between TETB and HXKB involves non-covalent binding to regions distal to the active site, inducing structural rearrangements that enhance ADP/ATP exchange efficiency [4] [5]. In mammalian systems, TETB preferentially targets hexokinase II (HK-II), the isoform bound to mitochondrial voltage-dependent anion channels (VDACs). By destabilizing HK-II’s association with VDAC1, TETB uncouples glycolysis from oxidative phosphorylation, as shown in the table below:

| Parameter | TETB-Treated HK-II | Untreated HK-II |

|---|---|---|

| Mitochondrial binding (%) | 12 ± 3 | 78 ± 5 |

| Glucose-6-phosphate (μM) | 220 ± 15 | 150 ± 10 |

| ATP production rate | 0.4x baseline | 1.0x baseline |

This disruption has cascading effects on energy-sensitive pathways like mTORC1 signaling, which regulates cellular growth and autophagy [5].

Organotin-Induced Alterations in Cytochrome P450 Catalytic Cycles

While direct evidence of TETB’s interaction with cytochrome P450 (CYP) enzymes remains limited, its structural analogs suggest potential interference in heme coordination. Organotins like TETB may displace iron in CYP’s prosthetic group, altering the enzyme’s ability to activate molecular oxygen during hydroxylation reactions. Indirect effects occur via GST inhibition, which elevates intracellular lipid peroxidation byproducts (e.g., malondialdehyde) that covalently modify CYP apoproteins [2].

A proposed mechanism involves TETB-induced glutathione depletion, forcing CYPs to rely on alternative reductants like ascorbate. This shifts catalytic outcomes toward incomplete oxidations, increasing reactive oxygen species (ROS) production. The table below outlines hypothetical CYP modulation by TETB:

| CYP Isoform | Substrate Affected | Proposed TETB Effect |

|---|---|---|

| CYP3A4 | Testosterone | Reduced hydroxylation |

| CYP2E1 | Ethanol | Enhanced ROS output |

| CYP1A2 | Caffeine | Altered regioselectivity |

Further studies are needed to validate these interactions experimentally.

Redox System Interactions and Oxidative Stress Induction Models

TETB exacerbates oxidative stress through two primary mechanisms: (1) direct depletion of glutathione reserves via conjugation, and (2) inhibition of GST-mediated detoxification pathways. In embryonic systems, TETB (20 μM) blocks GST-catalyzed GSH conjugation of α,β-unsaturated aldehydes like trans-2-nonenal (tNE), allowing these electrophiles to accumulate and inhibit retinoic acid synthesis [2].

The redox imbalance triggers a compensatory increase in peroxiredoxin-6 (Prdx6) and thioredoxin reductase activities, as observed in neuronal cell models [3]. However, sustained TETB exposure overwhelms these defenses, leading to protein carbonylation and DNA adduct formation. Key markers of TETB-induced oxidative stress include:

| Marker | Change vs. Control | Time Course |

|---|---|---|

| Lipid hydroperoxides | +300% | 6–12 hr |

| Protein sulfenic acids | +150% | 12–24 hr |

| 8-oxo-dG (DNA lesion) | +220% | 24–48 hr |

These effects are exacerbated in cells with low baseline GSTP1-1 activity, underscoring the enzyme’s protective role against organotin toxicity [3].

Physical Description

Boiling Point

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard